4-PROPYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
Description
4-PROPYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a propyl carboxamide group and a piperidine-thiophene ethyl side chain. This compound is hypothesized to interact with enzymes or receptors involving sulfur-mediated interactions, such as phospholipase D (PLD) or benzimidazole-associated targets .
Properties
IUPAC Name |
4-propyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS2/c1-2-4-14-16(24-20-19-14)17(22)18-8-11-21-9-6-13(7-10-21)15-5-3-12-23-15/h3,5,12-13H,2,4,6-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIBBMCWTXGSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-PROPYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE belongs to the class of 1,3,4-thiadiazole derivatives , which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound features a thiadiazole ring integrated with a propyl chain and a piperidine moiety substituted with a thiophene group. This unique structure is believed to contribute significantly to its biological properties.
Antimicrobial Activity
Thiadiazole derivatives are well-documented for their antimicrobial properties . Research indicates that compounds containing the thiadiazole nucleus exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that related thiadiazole derivatives demonstrate potent antibacterial and antifungal activities , making them candidates for further development in treating infections .
Anti-inflammatory Effects
Thiadiazole compounds have also been associated with anti-inflammatory activity . A study highlighted that certain thiadiazole derivatives effectively inhibited paw edema in animal models, suggesting their potential as anti-inflammatory agents . The mechanism may involve the inhibition of nitric oxide synthase (NOS), which plays a critical role in inflammatory responses .
Anticonvulsant Properties
The anticonvulsant potential of thiadiazole derivatives has been explored in various studies. Compounds similar to the one have shown protective effects against seizures induced by electroshock and pentylenetetrazole in animal models . This suggests that the compound may interact with neurotransmitter systems involved in seizure activity.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Maddila et al. (2012) | Identified significant anti-inflammatory activity in a series of thiadiazole derivatives through paw edema inhibition. |
| PMC4207456 (2013) | Reported anticonvulsant activity in synthesized thiadiazole derivatives, showing protection against seizures in mice. |
| PMC5987787 (2018) | Highlighted broad-spectrum antimicrobial properties associated with 1,3,4-thiadiazole derivatives. |
The synthesis of this compound involves standard organic chemistry techniques such as condensation reactions between appropriate precursors to form the thiadiazole ring. The presence of functional groups like the piperidine and thiophene enhances its interaction with biological targets.
The proposed mechanism of action for its biological activities includes:
- Inhibition of enzymes involved in inflammation and infection.
- Modulation of neurotransmitter levels , particularly GABAergic systems for anticonvulsant effects.
- Direct interaction with microbial cell membranes , leading to cell death.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thiadiazole compounds, including 4-propyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide, exhibit a range of biological activities:
Antimicrobial Properties
Thiadiazole derivatives have shown significant antimicrobial effects. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Activity
Thiadiazole compounds are being investigated for their anticancer properties. They have been shown to inhibit multiple cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, one study highlighted the effectiveness of thiadiazole derivatives against A549 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has also been documented. Compounds containing the thiadiazole moiety have been shown to reduce inflammation in various models, indicating their usefulness in treating inflammatory diseases .
Therapeutic Applications
Given its diverse biological activities, this compound could have several therapeutic applications:
Antibiotics
Due to its antimicrobial properties, this compound may be developed into a new class of antibiotics to combat resistant bacterial strains.
Cancer Treatment
With promising results against various cancer cell lines, further research could lead to the development of novel anticancer therapies utilizing this compound.
Anti-inflammatory Drugs
The anti-inflammatory properties suggest potential use in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
A detailed review of literature reveals several studies focused on the synthesis and evaluation of thiadiazole derivatives:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table and analysis compare 4-PROPYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE with analogs based on structural motifs, pharmacological targets, and functional data.
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Structural Divergence :
- The 1,2,3-thiadiazole core distinguishes the target compound from benzimidazolone-based analogs (e.g., HLP, VU01, FIPI), which exhibit higher potency against PLD enzymes due to their rigid aromatic systems and halogen substituents .
- The thiophene-piperidine-ethyl side chain in the target compound is structurally analogous to the piperidine-ethyl linkers in HLP and VU01 but replaces halogenated benzimidazolones with a sulfur-containing thiophene. This may reduce PLD affinity but improve solubility or off-target selectivity .
Pharmacological Activity: PLD inhibitors like HLP and FIPI show sub-nanomolar to nanomolar IC50 values, whereas the target compound’s activity remains uncharacterized. Compounds from Pharmacopeial Forum (e.g., d, e, f) share the thiophen-2-yl group but lack the thiadiazole moiety. Their amine oxide or sulfonate substituents suggest divergent metabolic stability or receptor interactions compared to the carboxamide group in the target compound .
Physicochemical Properties :
- The target compound’s estimated LogP (2.1–3.5) indicates moderate solubility, superior to HLP (LogP 3.8) and FIPI (LogP 4.5) but inferior to Pharmacopeial Forum’s Compound d (LogP 1.5–2.0). This balance may enhance bioavailability while maintaining membrane permeability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thiophene-piperidine moiety followed by coupling with the 1,2,3-thiadiazole-carboxamide group. Critical steps include:
- Cyclization : Use of Lawesson’s reagent or phosphorus pentasulfide for thiadiazole ring formation (see analogous protocols in ).
- Amide Coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions to prevent hydrolysis .
- Key Conditions : Temperature control (±5°C) during cyclization and anhydrous solvents (e.g., THF, DMF) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- NMR : H and C NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine methylenes at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Accurate mass determination for molecular formula validation (e.g., M+H ion matching theoretical m/z) .
- IR Spectroscopy : Carboxamide C=O stretch (~1650–1680 cm) and thiadiazole ring vibrations (~1500 cm) .
Q. What theoretical frameworks guide investigations into its pharmacological potential?
- Methodological Answer :
- Molecular Docking : Use of AutoDock or Schrödinger Suite to predict binding affinity to targets like kinases or GPCRs, guided by the thiophene-piperidine moiety’s structural similarity to known ligands .
- QSAR Modeling : Correlate substituent effects (e.g., propyl chain length) with activity using Hammett or Hansch parameters .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in the cyclization step?
- Methodological Answer :
- Factorial Design : Screen variables (catalyst loading, temperature, solvent polarity) using a 2 factorial approach to identify critical factors .
- In Situ Monitoring : Employ HPLC or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Alternative Reagents : Test thiocarbamoyl chlorides or microwave-assisted cyclization for improved efficiency .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Systematic Review : Meta-analysis of assay conditions (e.g., cell lines, IC protocols) to identify variability sources .
- Controlled Replication : Reproduce studies under standardized conditions (e.g., identical solvent/DMSO concentrations) .
- Statistical Validation : Apply ANOVA or Bayesian analysis to assess significance of conflicting results .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- MD Simulations : Use GROMACS or AMBER to simulate ligand-receptor dynamics over 100+ ns, focusing on piperidine-thiophene flexibility .
- Free Energy Perturbation (FEP) : Calculate binding free energies for derivatives with modified propyl/ethyl chains .
Q. What strategies elucidate the structure-activity relationship (SAR) for the thiophene-piperidine moiety?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituted thiophenes (e.g., 3-bromo, 5-nitro) and compare activity via in vitro assays .
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical hydrogen bonds/π-π interactions .
Cross-Disciplinary Applications
Q. How can chemical engineering principles improve purification methods?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
